3-(2-CHLOROPYRIDIN-3-YL)-N-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-(2-Chloropyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridine moiety, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
3-(2-Chloropyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Trifluoromethylphenyl Intermediate: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Oxadiazole Ring Formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the chloropyridine and trifluoromethylphenyl intermediates with the oxadiazole ring, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-Chloropyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop-protection products.
3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate: Another compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of a chloropyridine moiety, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2/c17-12-11(5-2-6-21-12)13-23-15(26-24-13)14(25)22-8-9-3-1-4-10(7-9)16(18,19)20/h1-7H,8H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFYVNNLCKBQNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)C3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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